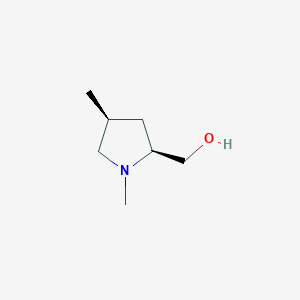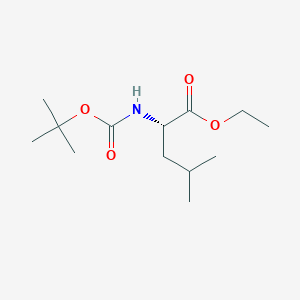
2-Acetyl-4-phenoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-phenoxybenzoic acid is an organic compound with a complex structure that includes both acetyl and phenoxy groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-phenoxybenzoic acid typically involves the acetylation of 4-phenoxybenzoic acid. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of diphenyl ether and dichloromethane as solvents, along with anhydrous aluminum trichloride as a catalyst, can enhance the reaction rate and yield . The process involves careful monitoring of pH and temperature to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-phenoxybenzoic acid.
Reduction: Formation of 2-hydroxy-4-phenoxybenzoic acid.
Substitution: Various substituted phenoxybenzoic acids depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-phenoxybenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-acetyl-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The phenoxy group can interact with various receptors and enzymes, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
4-Phenoxybenzoic acid: Shares the phenoxybenzoic acid core but lacks the acetyl group.
2-Acetylbenzoic acid: Contains the acetyl group but lacks the phenoxy group.
4-Acetylphenoxybenzoic acid: Similar structure but with different positioning of the acetyl group.
Uniqueness: 2-Acetyl-4-phenoxybenzoic acid is unique due to the presence of both acetyl and phenoxy groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C15H12O4 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
2-acetyl-4-phenoxybenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10(16)14-9-12(7-8-13(14)15(17)18)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
SIVLJBLQYKMHPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)





![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)



![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
